[1-(4-Piperidin-1-ylphenyl)ethyl]amine dihydrochloride
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Overview
Description
[1-(4-Piperidin-1-ylphenyl)ethyl]amine dihydrochloride: is a chemical compound that features a piperidine ring, which is a six-membered heterocyclic structure containing one nitrogen atom. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties.
Mechanism of Action
Target of Action
It is known that piperidine derivatives, which this compound is a part of, have been utilized in various therapeutic applications such as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-alzheimer, antipsychotic and/or anticoagulant agents .
Mode of Action
Piperidine derivatives are known to interact with various biological targets leading to a wide range of therapeutic effects .
Biochemical Pathways
Piperidine derivatives have been reported to regulate several crucial signaling pathways essential for the establishment of various diseases such as cancer .
Result of Action
Piperidine derivatives are known to have a wide range of biological activities, including anticancer, antimicrobial, analgesic, anti-inflammatory, and antipsychotic effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(4-Piperidin-1-ylphenyl)ethyl]amine dihydrochloride typically involves the reaction of 4-piperidin-1-ylbenzaldehyde with ethylamine under reductive amination conditions. The reaction is often catalyzed by a reducing agent such as sodium triacetoxyborohydride. The resulting amine is then treated with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can convert the imine intermediates back to amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nitrating agents like nitric acid or halogenating agents like bromine.
Major Products:
Oxidation: N-oxides of the piperidine ring.
Reduction: Primary or secondary amines.
Substitution: Nitro or halogenated derivatives of the aromatic ring.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: In biological research, it is used to study the interactions of piperidine-containing compounds with various biological targets, including neurotransmitter receptors.
Industry: In the industrial sector, it is used in the synthesis of specialty chemicals and as an intermediate in the production of various organic compounds.
Comparison with Similar Compounds
Piperine: A naturally occurring piperidine derivative with antioxidant properties.
Evodiamine: Another piperidine alkaloid with anticancer properties.
Matrine: Known for its antiproliferative effects on cancer cells.
Berberine: Exhibits a wide range of biological activities, including antimicrobial and anti-inflammatory effects.
Uniqueness: What sets [1-(4-Piperidin-1-ylphenyl)ethyl]amine dihydrochloride apart is its synthetic origin and the specific structural modifications that enhance its pharmacological potential. Unlike naturally occurring piperidine derivatives, this compound can be tailored for specific therapeutic applications through synthetic chemistry.
Properties
IUPAC Name |
1-(4-piperidin-1-ylphenyl)ethanamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2.2ClH/c1-11(14)12-5-7-13(8-6-12)15-9-3-2-4-10-15;;/h5-8,11H,2-4,9-10,14H2,1H3;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIDPBJQYVYSJBY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)N2CCCCC2)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1215504-97-4 |
Source
|
Record name | 1-[4-(piperidin-1-yl)phenyl]ethan-1-amine dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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